molecular formula C6H10N4 B13597926 3-(1H-pyrazol-1-yl)propanimidamide

3-(1H-pyrazol-1-yl)propanimidamide

Cat. No.: B13597926
M. Wt: 138.17 g/mol
InChI Key: IDDNMQLEHBYHPA-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)propanimidamide is an organic compound with the molecular formula C6H10N4 It features a pyrazole ring attached to a propanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)propanimidamide typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of a substituted aromatic aldehyde with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)propanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrazole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

3-(1H-pyrazol-1-yl)propanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)propanimidamide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-1-yl)propanamide
  • 3-(1H-pyrazol-1-yl)propanoic acid
  • 3-(1H-pyrazol-1-yl)propanenitrile

Uniqueness

3-(1H-pyrazol-1-yl)propanimidamide is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

3-pyrazol-1-ylpropanimidamide

InChI

InChI=1S/C6H10N4/c7-6(8)2-5-10-4-1-3-9-10/h1,3-4H,2,5H2,(H3,7,8)

InChI Key

IDDNMQLEHBYHPA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCC(=N)N

Origin of Product

United States

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